molecular formula C11H16ClN B6245458 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1006917-01-6

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6245458
CAS No.: 1006917-01-6
M. Wt: 197.70 g/mol
InChI Key: HPNGYAZMKBPATJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride ( 1006917-01-6) is an indane derivative of interest in medicinal chemistry and organic synthesis . The compound features a primary amine group at the bridgehead carbon of a 2,2-dimethyl-substituted 2,3-dihydro-1H-indene core, provided as a stable hydrochloride salt . The molecular formula is C11H16ClN, and it has a molecular weight of 197.70 g/mol . This chiral amine serves as a key synthetic intermediate for the preparation of more complex active pharmaceutical ingredients. Its structural framework is closely related to compounds like rasagiline, a known anti-Parkinson's drug, highlighting the value of the dihydro-1H-inden-1-amine scaffold in developing central nervous system (CNS) active agents . The synthetic route for such compounds may involve reductive amination processes, often optimized for industrial production to ensure high yield and purity . As a research chemical, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations. Handle with care; refer to the Safety Data Sheet for detailed hazard information (H302, H315, H319, H335) .

Properties

CAS No.

1006917-01-6

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2,2-dimethyl-1,3-dihydroinden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(11)12;/h3-6,10H,7,12H2,1-2H3;1H

InChI Key

HPNGYAZMKBPATJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1N)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Indanone Precursors

The most widely reported method involves reductive amination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (indanone) using ammonium formate and catalytic hydrogenation. Key steps include:

  • Oxime Formation : Treatment of indanone with hydroxylamine hydrochloride in ethanol/water under reflux yields the corresponding oxime intermediate.

  • Reduction : The oxime undergoes catalytic hydrogenation with Raney nickel (Al-Ni alloy) in alkaline media (e.g., NaOH/ethanol) to produce the primary amine.

  • Salt Formation : The free amine is treated with concentrated hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol or isopropanol.

Reaction Conditions :

ParameterValue/Range
Temperature50–60°C (oxime formation)
Catalyst Loading40–50 wt% Al-Ni alloy
Reaction Time8–12 hours (reduction)
Yield85–92% (overall)

Direct Reductive Amination

An alternative one-pot method avoids isolating the oxime intermediate:

  • Simultaneous Oxime Formation and Reduction : Indanone, hydroxylamine hydrochloride, and Al-Ni alloy are reacted in a mixed solvent system (ethanol/water) under alkaline conditions.

  • In Situ Salt Formation : The amine is directly converted to the hydrochloride salt by adding excess HCl before purification.

Advantages :

  • Reduces production time by 30–40%.

  • Eliminates intermediate isolation, minimizing yield loss.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Large-scale production employs continuous flow reactors for the reduction step, enhancing efficiency and safety:

  • Catalyst Regeneration : Al-Ni alloy is recycled through filtration and reactivation, reducing material costs.

  • Process Parameters :

    • Pressure: 1–2 bar (hydrogen atmosphere).

    • Flow Rate: 10–15 L/h for steady-state operation.

Purification :

  • Crystallization is performed using anti-solvent addition (e.g., ethyl acetate) to achieve >99% purity.

Stereochemical Control

The (1S,2R)-configuration is critical for pharmacological activity. Key strategies include:

  • Chiral Resolution : Racemic mixtures are resolved using L-tartaric acid to isolate the desired enantiomer.

  • Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP complexes) achieve enantiomeric excess (ee) >98% in hydrogenation steps.

Analytical Data :

PropertyValue
Melting Point208–209°C (hydrochloride)
Optical Rotation[α]D²⁰ = +34.8° (c=1.5, H₂O)

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Scalability
Reductive Amination85–9298–99High
Continuous Flow88–9499+Industrial

Recent Advances

Enzymatic Amination

Emerging biocatalytic methods use transaminases to convert indanone to the amine with high stereoselectivity:

  • Conditions : pH 7.5–8.0, 30–37°C, PLP cofactor.

  • Advantage : Eliminates heavy metal catalysts, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% in oxime formation and reduction steps.

Critical Challenges and Solutions

Byproduct Formation

  • Issue : Over-reduction to secondary amines.

  • Mitigation : Controlled H₂ pressure (1–2 bar) and catalyst poisoning with sulfur compounds.

Crystallization Optimization

  • Issue : Polymorphism affecting solubility.

  • Solution : Use of mixed solvents (ethanol/water) for uniform crystal habit .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:

Compound Name Substituents Molecular Formula Key Applications Synthesis Highlights Reference
2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine HCl C2: 2 methyl groups; C1: amine C₁₃H₂₀ClN Neurological receptor modulation (e.g., biased μ-opioid agonists) Multi-step synthesis involving Friedel-Crafts alkylation and reductive amination .
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C5, C6: ethyl groups; C2: amine C₁₃H₂₀ClN Indacaterol precursor (bronchodilator) Regioselective Friedel-Crafts acetylation and hydrogenation of N-protected 2-aminoindan (49% overall yield) .
2,3-Dihydro-1H-inden-1-amine HCl No substituents; C1: amine C₉H₁₂ClN Catalyst in industrial processes; molecular recognition studies Direct amination of indene derivatives or reduction of nitroindene .
(S)-2,3-Dihydro-1H-inden-1-amine HCl Chiral center at C1; no substituents C₉H₁₂ClN Enantioselective synthesis of receptor ligands (e.g., G protein-coupled receptors) Resolution via chiral chromatography or asymmetric hydrogenation .
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine HCl Ethyl spacer at C2; C1: amine C₁₁H₁₆ClN Material science intermediates; bioactive molecule design Alkylation of dihydroindenyl precursors followed by amine functionalization .

Structural and Functional Differences

  • Chirality : Enantiomers such as (S)-2,3-dihydro-1H-inden-1-amine HCl exhibit distinct pharmacological profiles. For example, the (S)-enantiomer shows higher affinity for μ-opioid receptors than its (R)-counterpart .
  • Synthetic Complexity : Compounds with ethyl or diethyl groups (e.g., 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl) require regioselective Friedel-Crafts reactions, increasing synthesis difficulty compared to methyl-substituted derivatives .

Research Findings and Data

Physicochemical Properties

Property 2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine HCl 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 2,3-Dihydro-1H-inden-1-amine HCl
Melting Point 215–217°C (decomposes) 198–200°C 185–187°C
Solubility Soluble in DMSO, methanol; insoluble in water Soluble in chloroform, ethyl acetate Soluble in water, ethanol
HPLC Purity >99% >99% 98%

Pharmacological Data

  • μ-Opioid Receptor Binding : 2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine HCl exhibits an IC₅₀ of 12 nM, outperforming unsubstituted analogs (IC₅₀ > 100 nM) in G protein bias assays .
  • MAO Inhibition : Derivatives like ladostigil (containing a dihydroindenylamine fragment) show dual cholinesterase/MAO-B inhibition, relevant for Alzheimer’s therapy .

Biological Activity

2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 2408957-57-1
  • Molecular Formula : C11H14ClN
  • Molecular Weight : 195.69 g/mol

Research indicates that compounds similar to 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine exhibit various biological activities primarily through modulation of neurotransmitter systems. The following mechanisms have been noted:

  • Monoamine Oxidase Inhibition : Some derivatives can act as irreversible inhibitors of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain. This inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting conditions such as depression and anxiety .
  • Chiral Amine Synthesis : The compound has been studied for its role in synthesizing chiral amines through biocatalysis. Variants of cyclohexylamine oxidase have shown effectiveness in transforming related compounds into desired chiral forms with high enantiomeric excess .

Antidepressant Activity

A study focusing on the antidepressant potential of related indene derivatives found that compounds with similar structures exhibited significant antidepressant-like effects in animal models. The mechanism was linked to the enhancement of serotonergic and noradrenergic neurotransmission .

Case Study: Deracemization

In a recent investigation into the deracemization process involving N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, researchers demonstrated that enzyme mutants could effectively convert racemic mixtures into optically pure forms. This process yielded high enantiomeric excess (93% and 99%) for the respective products, showcasing the compound's potential utility in pharmaceutical applications .

Data Table: Biological Activities and Effects

Activity TypeCompound VariantEffect DescriptionReference
MAO Inhibition5-bromo derivativeIrreversible inhibitor
AntidepressantIndene derivativesIncreased serotonin levels
Chiral Amine SynthesisCyclohexylamine oxidase mutantsHigh yield and enantiomeric excess

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride?

The synthesis efficiency depends on:

  • Temperature : Elevated temperatures (60–100°C) often accelerate reactions but may require reflux conditions to avoid decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability, while methanol improves solubility during salt formation .
  • Reaction time : Extended durations (12–48 hours) are necessary for complete cyclization and amine functionalization .
  • Purification : Column chromatography or recrystallization is critical for removing byproducts (e.g., unreacted starting materials) .

Q. Example Workflow :

Condensation of indene derivatives with methylamine under reflux.

Hydrochloride salt formation via HCl gas bubbling in methanol.

Purification via silica gel chromatography (ethyl acetate:hexane, 1:3) .

Q. How does the hydrochloride salt form influence physicochemical properties?

The hydrochloride form:

  • Enhances water solubility via ionic interactions, facilitating biological assays (e.g., IC50 determinations) .
  • Improves crystalline stability , enabling reliable X-ray diffraction studies .
  • Modulates pKa of the amine group, affecting reactivity in nucleophilic substitutions .

Q. Key Data :

PropertyFree BaseHydrochloride Salt
Solubility in H₂O<1 mg/mL>50 mg/mL
Melting Point85–90°C210–215°C
Stability (25°C)HygroscopicStable

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR (¹H/¹³C) : Assigns methyl group positions (δ 1.2–1.5 ppm for CH₃) and indene ring protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 178.12) .

Case Study : Discrepancies in ¹³C NMR signals resolved using DEPT-135 to distinguish CH₂ and CH₃ groups in the dihydroindene backbone .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and biological interactions?

  • Density Functional Theory (DFT) : Models electron density to identify nucleophilic sites (e.g., amine group) for electrophilic substitutions .
  • Molecular Docking : Predicts binding affinities to targets like monoamine oxidases (MAOs), with docking scores correlating with experimental IC50 values .
  • MD Simulations : Assesses stability in lipid bilayers, explaining blood-brain barrier penetration observed in analogs .

Example : DFT calculations on the indene ring’s HOMO-LUMO gap (~4.5 eV) suggest susceptibility to electrophilic aromatic substitution .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates (R)- and (S)-isomers, which may exhibit divergent MAO-B inhibition .
  • Assay conditions : Standardizing pH (7.4 vs. 6.8) and co-solvents (DMSO concentration ≤1%) reduces variability in enzyme inhibition studies .
  • Metabolic interference : LC-MS/MS quantifies metabolites (e.g., N-demethylated derivatives) that may confound activity measurements .

Recommendation : Validate activity using orthogonal assays (e.g., fluorometric and radiometric MAO-B assays) .

Q. How is this compound applied in catalytic systems or materials science?

  • Ligand design : The amine group coordinates transition metals (e.g., Pd, Cu) for cross-coupling reactions (Suzuki-Miyaura) .
  • Polymer precursors : Functionalization with acrylate groups enables synthesis of thermally stable polyamides (Tg ~150°C) .
  • Sensor development : Its rigid indene backbone enhances selectivity in molecularly imprinted polymers (MIPs) for neurotransmitter detection .

Case Study : A Pd-catalyzed reaction using this compound as a ligand achieved 92% yield in aryl boronic acid coupling .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

  • Byproduct formation : Optimizing stoichiometry (amine:alkylating agent ratio ≥1:1.2) minimizes N,N-dimethylated impurities .
  • Column chromatography limitations : Switch to recrystallization (ethanol/water) for cost-effective purification at >100 g scale .
  • Enantioselectivity : Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves >95% ee for pharmacological studies .

Q. Scale-Up Protocol :

Batch reactor synthesis under N₂ atmosphere.

In-line FTIR monitoring for real-time reaction control.

Continuous crystallization for high-purity output .

Q. How does structural modification (e.g., halogenation) alter pharmacological properties?

  • Bromination at C5 : Increases MAO-B inhibition (IC50 from 120 nM to 45 nM) but reduces solubility .
  • Fluorination at C5 : Enhances metabolic stability (t₁/₂ from 2 h to 6 h in liver microsomes) .
  • Methyl group removal : Lowers logP (from 2.1 to 1.3), improving aqueous solubility but reducing CNS penetration .

Design Principle : Balance lipophilicity (logP 1.5–2.5) and polar surface area (<60 Ų) for CNS-targeted analogs .

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